N1-(4-((4-chlorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine
Description
This compound belongs to the oxazole sulfonamide family, characterized by a central oxazole ring substituted with a 4-chlorophenylsulfonyl group at position 4 and an o-tolyl (2-methylphenyl) group at position 2. The N1 position is functionalized with a dimethylpropane-1,3-diamine chain. Oxazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The sulfonyl group enhances stability and influences electronic properties, while the o-tolyl and dimethylamine moieties modulate lipophilicity and solubility .
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)sulfonyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3S/c1-15-7-4-5-8-18(15)19-24-21(20(28-19)23-13-6-14-25(2)3)29(26,27)17-11-9-16(22)10-12-17/h4-5,7-12,23H,6,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDERCFCBBQQZPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NCCCN(C)C)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-((4-chlorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H24ClN3O3S
- Molecular Weight : 434.0 g/mol
- CAS Number : 862742-00-5
Pharmacological Profile
The pharmacological profile of the compound has been investigated through various studies focusing on its biological activity:
- Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties. For instance, derivatives containing sulfonyl groups have been shown to inhibit viral replication in various models, suggesting a potential application in treating viral infections such as Yellow Fever Virus (YFV) .
- Antibacterial Activity : The compound's structural similarity to other sulfonamide derivatives suggests potential antibacterial properties. Studies on related compounds have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes. For example, related compounds have displayed strong inhibitory effects against acetylcholinesterase (AChE) and urease, which are crucial for treating conditions like Alzheimer’s disease and urinary tract infections .
The biological activity of this compound can be attributed to several mechanisms:
- Binding Interactions : Docking studies have shown that the compound can interact with specific amino acids in target proteins, influencing their activity .
- Metabolic Stability : The compound has demonstrated good metabolic stability in liver microsomes, indicating a favorable pharmacokinetic profile for potential therapeutic use .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound:
- Study on Antiviral Properties : A study published in 2023 examined the antiviral efficacy of structurally related compounds against YFV. The findings suggested that these compounds could serve as leads for developing new antiviral agents .
- Antibacterial Screening : A comprehensive antibacterial screening of various sulfonamide derivatives indicated that several compounds exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria .
Table 1: Biological Activities of Related Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the oxazole ring or amine side chain:
Compound A : N1-(4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine
- Key Difference : Replaces o-tolyl with a furan-2-yl group.
Compound B : 4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine
- Key Difference : Substitutes the dimethylpropane-diamine chain with a 4-fluorophenylamine group.
- Impact: The aromatic amine reduces solubility compared to the aliphatic dimethylamine chain.
Compound C : N-Benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine
- Key Difference : Replaces o-tolyl with thiophen-2-yl and the dimethylamine with a benzyl group.
- The benzyl group enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Physicochemical and Pharmacological Properties
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation, oxazole ring formation, and amine coupling. Key steps include:
- Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with a hydroxylated intermediate under anhydrous conditions (e.g., DCM, 0–5°C) .
- Oxazole Formation : Cyclization using reagents like POCl₃ or PPA (polyphosphoric acid) at elevated temperatures (80–100°C) .
- Amine Coupling : Employing EDC/HOBt or DCC-mediated coupling for the propane-1,3-diamine moiety .
- Optimization : Adjust reaction time (monitored via TLC), stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride), and purification via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >75% yield .
Q. Which analytical techniques are critical for confirming molecular structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., sulfonyl and o-tolyl groups). For example, aromatic protons in o-tolyl appear as a multiplet at δ 7.2–7.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values .
- X-ray Crystallography : Resolve crystal packing and bond angles using SHELXL for refinement. Note: Crystallization may require slow evaporation from DMSO/EtOH mixtures .
- HPLC-PDA : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can researchers design experiments to evaluate biological activity while minimizing off-target effects?
- Methodological Answer :
- Target Selection : Use computational docking (e.g., AutoDock Vina) to predict binding affinity to specific enzymes (e.g., kinases) versus unrelated proteins .
- In Vitro Assays :
- Dose-Response Curves : Test IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based) with controls for non-specific binding (e.g., ATP competitors) .
- Selectivity Screening : Utilize panels like Eurofins’ kinase profiling to identify cross-reactivity .
- In Vivo Models : Administer the compound in zebrafish or murine models with pharmacokinetic monitoring (plasma half-life, tissue distribution) .
Q. What methodologies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- NMR Discrepancies : For unexpected splitting patterns (e.g., diastereotopic protons), perform variable-temperature NMR or 2D-COSY to distinguish conformational isomers .
- HRMS Anomalies : Recalibrate using internal standards (e.g., sodium trifluoroacetate) and confirm isotopic patterns via isotopic abundance calculators .
- Crystallographic Challenges : If twinning occurs, reprocess data with SHELXL’s TWIN/BASF commands or use synchrotron radiation for higher-resolution datasets .
Q. How can crystallization challenges for X-ray diffraction studies be addressed?
- Methodological Answer :
- Solvent Screening : Test solvent pairs (e.g., DMSO/EtOAc) via vapor diffusion. Additives like 1% acetic acid may improve crystal morphology .
- Temperature Gradients : Gradually reduce temperature from 25°C to 4°C over 48 hours to slow nucleation .
- Cryoprotection : Soak crystals in Paratone-N oil before flash-cooling in liquid nitrogen to prevent ice formation .
Q. What strategies optimize the compound’s pharmacokinetic properties in preclinical studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or tertiary amines) to reduce logP values, improving aqueous solubility. Calculate via MarvinSketch .
- Metabolic Stability : Conduct microsomal assays (human liver microsomes) with NADPH cofactors. Identify metabolic hotspots via LC-MS/MS metabolite profiling .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction and adjust dosing regimens accordingly .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across different assay platforms?
- Methodological Answer :
- Assay Validation : Compare positive controls (e.g., staurosporine for kinase inhibition) across platforms to identify technical variability .
- Statistical Reconciliation : Apply Bland-Altman analysis to assess agreement between datasets. Use hierarchical clustering to group outliers .
- Mechanistic Follow-Up : Perform SPR (surface plasmon resonance) to validate binding kinetics independently of enzymatic readouts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
